molecular formula C14H21NO B13201383 1-(4-Azepan-1-ylphenyl)ethanol

1-(4-Azepan-1-ylphenyl)ethanol

Cat. No.: B13201383
M. Wt: 219.32 g/mol
InChI Key: ZHXXYKCOAAVASV-UHFFFAOYSA-N
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Description

1-(4-Azepan-1-ylphenyl)ethanol (CAS: Not explicitly provided; structurally related to compounds in ) is a tertiary alcohol derivative featuring a seven-membered azepane ring attached to a phenyl group, with an ethanol moiety at the para position. Its molecular formula is C₁₄H₂₁NO, with a molar mass of 219.32 g/mol . The compound is structurally distinct due to the azepane ring, which confers unique steric and electronic properties compared to smaller cyclic amines (e.g., piperidine).

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[4-(azepan-1-yl)phenyl]ethanol

InChI

InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3

InChI Key

ZHXXYKCOAAVASV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(azepan-1-yl)phenyl]ethan-1-ol typically involves the reaction of 4-bromoacetophenone with azepane under basic conditions, followed by reduction of the resulting ketone to the corresponding alcohol . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(azepan-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(azepan-1-yl)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(azepan-1-yl)phenyl]ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share functional or structural similarities with 1-(4-Azepan-1-ylphenyl)ethanol:

Compound Name Structure Highlights Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards (GHS Classification)
This compound Azepane ring, phenyl, ethanol C₁₄H₂₁NO 219.32 Hydroxyl (-OH), tertiary amine No direct data; inferred low toxicity
1-(4-Biphenylyl)ethanol () Biphenyl, ethanol C₁₄H₁₄O 198.26 Hydroxyl (-OH), aromatic No hazard data available
1-(4-Methylphenyl)-1-cyclopropyl ethanol () Cyclopropyl, methylphenyl, ethanol C₁₂H₁₆O 176.25 Hydroxyl (-OH), cyclopropane Discontinued; no hazard data provided
1-(4-Azepan-1-yl-3-fluorophenyl)ethanone () Azepane ring, fluorophenyl, ketone C₁₄H₁₈FNO 235.30 Ketone (-CO-), tertiary amine Acute toxicity (Category 4: oral, dermal, inhalation)
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone () Methylphenyl, sulfonyl, ketone C₁₅H₁₄O₃S 274.34 Ketone (-CO-), sulfonyl No hazard data available

Key Findings

(a) Structural and Functional Differences
  • Hydroxyl vs.
  • Ring Systems : Azepane’s seven-membered ring provides greater conformational flexibility than smaller cyclic amines (e.g., piperidine in unrelated analogues) or rigid groups like cyclopropane .
(b) Hazard Profiles
  • Acute Toxicity: The ketone analogue 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone is classified under EU-CLP as Category 4 for acute toxicity across multiple exposure routes (oral, dermal, inhalation) . In contrast, ethanol derivatives lack explicit hazard data, though hydroxyl groups may reduce volatility and inhalation risks compared to ketones.

Biological Activity

1-(4-Azepan-1-ylphenyl)ethanol, a compound with the chemical formula C14_{14}H21_{21}NO, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an organic compound featuring an azepane ring attached to a phenyl group. Its structural formula can be represented as follows:

C14H21NO\text{C}_{14}\text{H}_{21}\text{NO}

This compound is characterized by its unique pharmacophore that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds similar to this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing, with some studies indicating potential apoptotic activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production (IL-6, TNF-α)
CytotoxicityInduces apoptosis in cancer cellsOngoing research

Detailed Research Findings

  • Antioxidant Activity : A study investigating the antioxidant capacity of similar compounds found that they effectively reduced oxidative stress markers in vitro. The methodology involved measuring the reduction of DPPH radicals, where higher concentrations of the compound yielded better results.
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound decreased nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This effect was associated with a downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential use in managing inflammatory diseases.
  • Cytotoxicity Studies : Research is being conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis through the activation of caspase pathways, although further investigation is required to elucidate the underlying mechanisms.

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